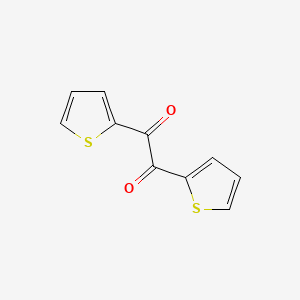

1,2-Di(thiophen-2-yl)ethane-1,2-dione

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-dithiophen-2-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWKVSDABPCZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298198 | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7333-07-5 | |

| Record name | 2,2'-Bithenoyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Thenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Di Thiophen 2 Yl Ethane 1,2 Dione and Its Derivatives

Convergent and Divergent Synthesis Pathways from Thiophene (B33073) Precursors

The construction of the 1,2-di(thiophen-2-yl)ethane-1,2-dione core can be achieved through various synthetic routes starting from readily available thiophene precursors. These pathways can be broadly categorized into multi-step approaches, oxidation-based strategies, and electrochemical methods.

Multi-step syntheses offer a versatile and controlled approach to this compound. A prominent method is the Friedel-Crafts acylation of thiophene with oxalyl chloride, which proceeds via a double electrophilic aromatic substitution at the reactive 2-position of the thiophene rings. smolecule.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Another classical approach involves the condensation of thiophene derivatives. For instance, 2-acetylthiophene (B1664040) can be treated with oxalyl chloride derivatives in the presence of a base like sodium ethoxide or lithium diisopropylamide. smolecule.com The reaction proceeds through the formation of an enolate, which then undergoes nucleophilic attack on the electrophilic carbonyl carbon. smolecule.com The Hinsberg thiophene synthesis, which involves the condensation of thioglycolic acid with an α-diketone precursor, provides an alternative, albeit often lower-yielding, route. smolecule.com

| Method | Precursors | Reagents | Typical Yield (%) |

| Friedel-Crafts Acylation | Thiophene, Oxalyl chloride | Aluminum chloride | 65-78 |

| Condensation | 2-Acetylthiophene, Oxalyl chloride derivative | Sodium ethoxide or Lithium diisopropylamide | Variable |

| Hinsberg Synthesis | Thioglycolic acid, α-diketone precursor | - | Lower compared to other methods |

This table provides a summary of common multi-step synthetic approaches to this compound.

Oxidation reactions provide a direct means to form the α-diketone functionality. A common strategy involves the oxidation of a suitable precursor, such as a corresponding α-hydroxyketone. For the synthesis of 1,2-di(phenyl)ethane-1,2-dione (benzil), a related compound, 2-hydroxy-1,2-diphenylethanone (benzoin) is oxidized using reagents like copper(II) citrate. unpad.ac.id This methodology can be adapted for the synthesis of this compound from its corresponding α-hydroxyketone precursor.

Furthermore, oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can be employed to effectively achieve the diketone structure from appropriate precursors. smolecule.com These oxidation steps are often the final stage in a multi-step synthesis.

| Oxidizing Agent | Precursor Type |

| Copper(II) Citrate | α-hydroxyketone |

| Pyridinium Chlorochromate (PCC) | Alcohol |

This table highlights key oxidizing agents used in the formation of the diketone structure.

A modern and efficient approach to the synthesis of 1,2-diketones is through the direct electrochemical oxidation of internal alkynes. rsc.orgrsc.org This method has been successfully applied to the synthesis of this compound from 1,2-di(thiophen-2-yl)acetylene. rsc.org The reaction is conducted under mild, transition-metal-catalyst-free conditions, offering a greener alternative to traditional methods. rsc.orgrsc.org This electrochemical protocol demonstrates good tolerance for various functional groups and heterocyclic substrates. rsc.org A notable yield of 53% has been reported for the synthesis of this compound using this technique. rsc.org

| Substrate | Method | Conditions | Yield (%) |

| 1,2-di(thiophen-2-yl)acetylene | Electrochemical Oxidation | Transition-metal-catalyst-free | 53 |

This table presents data on the electrochemical synthesis of this compound.

Derivatization Strategies for Structural Modification

The inherent reactivity of the thiophene rings in this compound allows for a range of derivatization strategies to modify its structure and properties. These modifications are primarily achieved through electrophilic substitution reactions on the thiophene moieties.

Halogenation, particularly bromination, is a common method for derivatizing thiophene-containing compounds. The thiophene rings in molecules analogous to this compound, such as 1,6-di(thiophen-2-yl)hexane-1,6-dione, have been shown to undergo regioselective bromination. nih.gov This suggests that direct bromination of this compound would likely occur at the electron-rich positions of the thiophene rings, typically the 5 and 5' positions.

| Reaction | Reagent | Expected Product |

| Bromination | Bromine | 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione |

This table outlines a potential halogenation reaction for the derivatization of this compound.

Alkylation and arylation reactions, typically proceeding through a Friedel-Crafts mechanism, are fundamental electrophilic aromatic substitution reactions for thiophene and its derivatives. These reactions allow for the introduction of various alkyl and aryl groups onto the thiophene rings, enabling the fine-tuning of the electronic and steric properties of the resulting molecules. While specific examples of alkylation and arylation on this compound are not extensively detailed in the provided search results, the known reactivity of thiophene suggests that these transformations are feasible. The reaction conditions, including the choice of Lewis acid catalyst and solvent, would be crucial in controlling the regioselectivity and yield of these derivatization reactions.

Polymerization-Oriented Synthesis of Monomeric Units

The utility of this compound in polymer synthesis, particularly through modern cross-coupling methodologies like Direct Heteroarylation Polymerization (DHAP), necessitates the introduction of reactive functional groups, typically halogens, onto the thiophene rings. This functionalization allows for controlled and efficient C-C bond formation during the polymerization process.

Precursors for Direct Heteroarylation Polymerization

Direct Heteroarylation Polymerization (DHAP) has gained prominence as a more atom-economical and environmentally benign alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations. DHAP proceeds through the direct coupling of a C-H bond with a C-X (where X is a halogen) bond, obviating the need for organometallic intermediates. For the incorporation of the this compound unit into a polymer backbone via DHAP, a dihalogenated derivative is required.

The synthesis of the key precursor, 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione , is crucial. While a direct, peer-reviewed synthesis for this specific compound is not extensively documented in readily available literature, its preparation can be inferred from established bromination reactions of similar di(thiophen-2-yl)alkanediones. For instance, the bromination of 1,6-di(thiophen-2-yl)hexane-1,6-dione has been successfully achieved to yield the corresponding 2,5-dibrominated product. This suggests that a similar electrophilic bromination of this compound would regioselectively install bromine atoms at the 5-positions of the thiophene rings, which are activated towards electrophilic substitution. The general reaction conditions for such a transformation would likely involve a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent.

The resulting 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione serves as the dihalogenated monomer for DHAP. This monomer can then be copolymerized with a variety of aromatic or heteroaromatic comonomers possessing activated C-H bonds. The choice of the comonomer is critical in tuning the electronic and physical properties of the final polymer.

| Precursor Compound | Synthetic Method | Purpose in DHAP |

| 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione | Electrophilic bromination of this compound | Dihalogenated monomer providing the C-Br reactive sites for polymerization. |

Integration into Cross-Conjugated Alternating Polymer Architectures

The unique electronic structure of this compound, featuring two carbonyl groups in conjugation with the thiophene rings, makes it an attractive building block for cross-conjugated polymers. In these polymers, the π-conjugation pathway is disrupted by the dione (B5365651) bridge, leading to distinct electronic properties compared to linearly conjugated systems.

The integration of the this compound unit into alternating polymer architectures is achieved through the DHAP of its dibrominated derivative with a suitable comonomer. The "alternating" nature of the polymer arises from the regular repetition of the two different monomer units along the polymer chain.

While specific examples of polymers synthesized using 1,2-bis(5-bromothiophen-2-yl)ethane-1,2-dione via DHAP are not prominently reported with detailed characterization data in the surveyed literature, the principles of DHAP allow for the prediction of the resulting polymer structures and properties. The table below outlines the expected characteristics of such a hypothetical polymer, based on typical data for similar thiophene-based conjugated polymers.

| Property | Anticipated Characteristics | Rationale |

| Molecular Weight (Mn) | 10 - 50 kDa | Typical range for polymers synthesized via DHAP, indicating successful polymerization. |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Common for step-growth polymerizations like DHAP. |

| Optical Absorption (λmax) | 400 - 550 nm | The cross-conjugated dione unit is expected to influence the absorption spectrum, likely resulting in absorption in the visible region. |

| Electrochemical Band Gap | 1.8 - 2.5 eV | The combination of electron-donating thiophene units and the electron-withdrawing dione bridge will determine the energy levels of the HOMO and LUMO, and thus the band gap. |

The synthesis of these cross-conjugated alternating polymers opens avenues for the development of new materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where precise control over the electronic structure is paramount. Further research into the synthesis and characterization of these specific polymers is needed to fully elucidate their potential.

Mechanistic Investigations of Chemical Transformations Involving 1,2 Di Thiophen 2 Yl Ethane 1,2 Dione

Nucleophilic Addition and Condensation Reactions

The electrophilic nature of the adjacent carbonyl carbons in 1,2-di(thiophen-2-yl)ethane-1,2-dione makes it a prime substrate for nucleophilic attack. These reactions often proceed through the formation of tetrahedral intermediates, which can then undergo further transformations to yield stable products.

Formation of Imines and Schiff Bases with Amines

The reaction of this compound with primary amines is expected to follow the general mechanism of imine or Schiff base formation. This typically involves the nucleophilic attack of the amine on a carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, results in the formation of the C=N double bond characteristic of an imine. While specific studies on this particular diketone are not extensively detailed in the reviewed literature, the reaction is a fundamental transformation for 1,2-diketones. The presence of two carbonyl groups offers the potential for the formation of both mono- and di-imino products, depending on the stoichiometry of the reactants.

Cyclocondensation Reactions

Cyclocondensation reactions of this compound with various binucleophiles provide a powerful route to heterocyclic systems. For instance, the reaction with 1,2-diamines would be expected to yield pyrazine (B50134) derivatives. The generally accepted mechanism involves the initial formation of a di-imine intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to form the stable heterocyclic ring.

Research on the related compound, 1,6-di(thiophen-2-yl)hexane-1,6-dione, has shown that it undergoes cyclocondensation in an acidic medium (HOAc/HCl) to yield cyclopentene (B43876) and cyclohexene (B86901) derivatives. nih.gov This suggests that under acidic conditions, this compound could also participate in intramolecular cyclization or intermolecular condensation reactions, depending on the reaction conditions and the nature of the reacting partner.

Reduction Pathways of the Diketone Functionality

The reduction of the diketone functionality in this compound can be controlled to selectively produce different products, primarily the corresponding diol or, under more forcing conditions, the fully saturated alkane.

Selective Reduction to Corresponding Diols

The selective reduction of the two carbonyl groups to hydroxyl groups yields 1,2-di(thiophen-2-yl)ethane-1,2-diol. This transformation can be achieved using various reducing agents. A study on the reduction of the similar 1,6-di(thiophen-2-yl)hexane-1,6-dione demonstrated that sodium borohydride (B1222165) (NaBH₄) is an effective reagent for this purpose, affording the corresponding diol in high yield. nih.gov The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated upon workup to give the alcohol. Given the structural similarity, a similar outcome is highly probable for this compound.

| Reactant | Reducing Agent | Product | Yield | Reference |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione | NaBH₄ | 1,6-di(thiophen-2-yl)hexane-1,6-diol | 95% | nih.gov |

Hydrogenation Studies

Oxidation Processes Leading to Diversified Products

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The presence of both the α-diketone functionality and the electron-rich thiophene (B33073) rings provides multiple sites for oxidation.

Oxidation of α-diketones with peroxy compounds, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), typically proceeds via a Baeyer-Villiger-type mechanism. stackexchange.comechemi.com This involves the nucleophilic addition of the peroxy acid to one of the carbonyl carbons, followed by the migration of one of the thiophenyl groups to the adjacent oxygen atom, leading to the formation of an anhydride (B1165640). Subsequent hydrolysis of the anhydride would yield the corresponding carboxylic acids.

Radical Oxidation Mechanisms in Diketone Formation

The formation of α-diketones, such as this compound, can be conceptualized through radical-mediated pathways, although specific mechanistic studies for this particular compound are not extensively documented. However, based on established principles of radical chemistry and analogous transformations, a plausible radical oxidation mechanism can be proposed. This typically involves the generation of acyl radicals from suitable precursors, followed by a dimerization step.

Modern synthetic methods, particularly those employing visible-light photoredox catalysis, have demonstrated the efficient generation of acyl radicals from a variety of starting materials, including aldehydes, α-ketoacids, and carboxylic acids under mild conditions. These methods offer a viable alternative to harsher, traditional techniques that might require high temperatures or UV irradiation.

A hypothetical radical mechanism for the formation of this compound can be envisioned starting from a readily available precursor such as thiophene-2-carboxaldehyde. The proposed mechanism involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by a photocatalyst (PC) which, upon irradiation with visible light, is excited to a high-energy state (PC*). This excited state photocatalyst can then interact with a suitable precursor to generate the key radical species. For instance, it can abstract a hydrogen atom from thiophene-2-carboxaldehyde to form a thiophene-2-acyl radical.

Propagation: The propagation phase involves the key bond-forming step. Two molecules of the thiophene-2-acyl radical can undergo a radical-radical coupling reaction to form the carbon-carbon single bond of the ethane-1,2-dione backbone, yielding the final product, this compound.

Termination: The radical chain reaction is terminated through various pathways, including the recombination of radical species or reaction with impurities.

The table below outlines the proposed elementary steps in this hypothetical radical-mediated synthesis.

| Step | Reaction | Description |

| 1. Initiation | Photocatalyst + hν → Photocatalyst | Photoexcitation of the catalyst. |

| 2. Initiation | Thiophene-2-carboxaldehyde + Photocatalyst → Thiophene-2-acyl radical + Reduced Photocatalyst | Generation of the acyl radical. |

| 3. Propagation | 2 x Thiophene-2-acyl radical → this compound | Dimerization of acyl radicals to form the α-diketone. |

| 4. Termination | Radical Species → Non-radical Products | Various reactions that terminate the radical chain. |

It is important to note that the efficiency of the acyl radical dimerization can be influenced by various factors, including the stability of the acyl radical intermediate and the reaction conditions. In some cases, acyl radicals may participate in competing side reactions. However, the generation of acyl radicals via photoredox catalysis represents a plausible and synthetically relevant approach to conceptualizing the formation of α-diketones like this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2 Di Thiophen 2 Yl Ethane 1,2 Dione Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,2-di(thiophen-2-yl)ethane-1,2-dione in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the thiophene (B33073) rings. The protons on the thiophene ring are expected to appear as distinct signals in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing effect of the dicarbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. Key signals include those for the carbonyl carbons of the ethane-1,2-dione bridge and the carbons of the thiophene rings. The chemical shifts of the thiophene carbons provide insight into the electronic structure of the rings.

Due to the absence of fluorine atoms in the molecular structure of this compound, ¹⁹F NMR spectroscopy is not applicable for the analysis of this compound.

Below is a table of expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar thiophene-containing compounds.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| Thiophene H | ¹H | 7.0 - 8.0 | Multiplet |

| Carbonyl C | ¹³C | 180 - 200 | Singlet |

| Thiophene C | ¹³C | 120 - 150 | Multiplet |

Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of this compound. This method provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the chemical formula.

For this compound (C₁₀H₆O₂S₂), the exact mass can be calculated and compared with the experimentally determined value. The high accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The computed monoisotopic mass of this compound is 221.98092178 Da. nih.gov

| Property | Value |

| Molecular Formula | C₁₀H₆O₂S₂ |

| Molecular Weight | 222.3 g/mol |

| Monoisotopic Mass | 221.98092178 Da |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their characteristic vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the dicarbonyl group, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic bands include C-H stretching vibrations of the thiophene rings around 3100 cm⁻¹, and C=C and C-S stretching vibrations within the thiophene rings at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum. The symmetric vibrations of the thiophene rings are often more intense in the Raman spectrum compared to the FT-IR spectrum. A FT-Raman spectrum for this compound has been reported by Bio-Rad Laboratories, Inc. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Thiophene) | ~3100 | FT-IR, Raman |

| C=O Stretch (Diketone) | 1650 - 1700 | FT-IR, Raman |

| C=C Stretch (Thiophene) | 1400 - 1550 | FT-IR, Raman |

| C-S Stretch (Thiophene) | 600 - 800 | FT-IR, Raman |

Electronic Absorption Spectroscopy (UV-Vis) and Conformational Studies

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated system.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the thiophene rings and n-π* transitions associated with the dicarbonyl group. The position and intensity of these bands are sensitive to the conformation of the molecule, particularly the dihedral angle between the two thiophene rings and the dicarbonyl bridge. researchgate.net

Conformational studies, often aided by computational modeling, can correlate the observed UV-Vis spectra with different spatial arrangements of the molecule. The planarity of the system influences the extent of π-conjugation, which in turn affects the energy of the electronic transitions and the resulting absorption wavelengths.

| Transition Type | Expected Wavelength Range (nm) |

| π-π | 250 - 350 |

| n-π | 350 - 450 |

Single Crystal X-Ray Crystallography for Solid-State Structure Determination

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound.

While a specific crystal structure for this compound was not found in the searched literature, analysis of related compounds such as 1,2-bis-(3,5-di-fluoro-phen-yl)ethane-1,2-dione reveals typical features of α-diketones. nih.gov A crystallographic study of this compound would be expected to elucidate the planarity of the molecule and the nature of the packing in the crystal lattice, including any π-π stacking interactions between the thiophene rings of adjacent molecules.

The table below outlines the type of information that would be obtained from a single crystal X-ray diffraction experiment.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. |

| Intermolecular Interactions | Information on packing forces such as hydrogen bonds and van der Waals interactions. |

Computational Chemistry and Theoretical Modeling of 1,2 Di Thiophen 2 Yl Ethane 1,2 Dione

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. olemiss.edu By solving the Kohn-Sham equations, DFT can determine the electron density of a system, from which its energy and other properties can be derived. olemiss.edu For thiophene-based systems, DFT has proven to be a reliable tool for predicting molecular geometries and electronic characteristics. researchgate.netrdd.edu.iq

Furthermore, DFT calculations provide crucial information about the electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. bohrium.commdpi.com A smaller gap generally suggests that the molecule can be more easily polarized and may exhibit interesting optical and electronic properties. mdpi.com Analysis of the HOMO and LUMO electron density distributions can reveal the nature of electronic transitions, such as whether they are localized on the thiophene (B33073) rings or involve charge transfer across the dione (B5365651) bridge. researchgate.net

Table 1: Key Electronic Properties Calculated via DFT for Thiophene-Based Systems

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Determines molecular shape, steric hindrance, and potential for intermolecular interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability, reactivity, and the energy of the lowest electronic transition. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility, intermolecular forces, and nonlinear optical properties. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.ch By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals how the system evolves, providing insights into its dynamic behavior, conformational flexibility, and intermolecular interactions. uzh.chmdpi.com

While specific MD simulation studies focused solely on 1,2-Di(thiophen-2-yl)ethane-1,2-dione are not extensively documented in the literature, the methodology is well-suited for analyzing its behavior. A typical MD simulation would place the molecule, or an ensemble of molecules, in a simulated environment (e.g., a solvent box) and track its atomic positions over nanoseconds or longer. mdpi.com

Key analyses performed on MD trajectories include:

Conformational Analysis : The central bond connecting the two carbonyl groups and the bonds connecting the carbonyls to the thiophene rings allow for rotational freedom. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Root Mean Square Deviation (RMSD) : This analysis measures the average deviation of the protein backbone atoms or ligand atoms over time from a reference structure, indicating the stability of the molecule's conformation during the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF) : This metric quantifies the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule. mdpi.com

Intermolecular Interactions : In condensed phases, MD can simulate how molecules of this compound interact with each other and with solvent molecules, providing information on packing, aggregation, and solvation effects.

Such simulations are crucial for understanding how the molecule's shape and dynamics influence its bulk properties and its function in various applications.

Ab Initio Quantum Chemical Calculations of Electronic Properties

Ab initio (Latin for "from the beginning") quantum chemistry methods are calculations based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous way to study molecular properties. scispace.com

For this compound and related organic molecules, ab initio calculations are particularly valuable for obtaining precise values for electronic properties. The Finite Field (FF) method, often combined with MP2 (FF MP2), is a common ab initio approach used to calculate the response of a molecule to an external electric field. researchgate.net This is essential for determining properties like the electric dipole moment (μ) and hyperpolarizabilities (β, γ), which are central to understanding a molecule's interaction with light, particularly its nonlinear optical (NLO) response. researchgate.net

These calculations have been successfully applied to various thiophene derivatives to reveal their potential for NLO applications. researchgate.net The computational results from these methods can suggest whether a molecule possesses significant microscopic NLO behavior, guiding experimental efforts to synthesize and characterize promising materials. researchgate.net

Prediction of Spectroscopic Signatures

Theoretical modeling is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules. olemiss.edunih.gov By simulating the interaction of molecules with electromagnetic radiation, computational methods can predict the key features of various spectra, such as UV-Visible, infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

UV-Visible Spectroscopy : The electronic absorption spectra of this compound have been successfully modeled. researchgate.net Methods like ZINDO/S and Time-Dependent Density Functional Theory (TD-DFT) are used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.nettu-dresden.de For this compound, calculations of the electron absorption spectra for stable conformers have shown good agreement with experimental data. researchgate.net

Vibrational Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C=O stretching, C-S stretching, or thiophene ring deformations, aiding in the interpretation of experimental results. researchgate.net

NMR Spectroscopy : Theoretical calculations can accurately predict the 1H and 13C NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). This allows for a direct comparison with experimental NMR data, helping to confirm the molecular structure. researchgate.netnih.gov

Studies on Electronic Polarizability and Hyperpolarizabilities for Nonlinear Optical Response

The nonlinear optical (NLO) properties of organic molecules are of great interest for applications in photonics and optoelectronics. uobasrah.edu.iqresearchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (first-order β, second-order γ). Theoretical calculations are essential for predicting these properties and understanding their structural origins.

For this compound and related thiophene-based structures, computational studies have explored their potential as NLO materials. researchgate.net The presence of π-conjugated systems, like thiophene rings, often leads to significant NLO responses. nih.gov Theoretical investigations have shown that the electronic polarizability and hyperpolarizabilities of this class of compounds are influenced by factors such as the length of the conjugated chain. researchgate.net

The following methods are commonly used to study NLO properties:

Finite Field (FF) Method : This approach calculates the energy or dipole moment of a molecule in the presence of an external static electric field. The polarizability and hyperpolarizabilities are then extracted from the derivatives of the energy or dipole moment with respect to the field strength. researchgate.net

Time-Dependent DFT (TD-DFT) : This method is used to calculate frequency-dependent hyperpolarizabilities, providing information about NLO processes like second-harmonic and third-harmonic generation. nih.govuobaghdad.edu.iq

Studies on this compound have indicated that it possesses a non-zero microscopic first hyperpolarizability (β), a key requirement for second-order NLO materials. researchgate.net This is supported by its observed solvatochromic behavior. researchgate.net Calculations using the semi-empirical AM1 method with a finite field approach have been employed to demonstrate the influence of molecular structure on its polarizability and hyperpolarizability. researchgate.net

Table 2: Theoretical NLO Properties and Their Significance

| Property | Symbol | Description | Importance |

|---|---|---|---|

| Polarizability | α | A measure of the linear response of the electron cloud to an electric field. | Determines the refractive index and is a prerequisite for hyperpolarizability. |

| First Hyperpolarizability | β | A measure of the second-order (asymmetric) response to an electric field. | Responsible for second-harmonic generation (frequency doubling) and the Pockels effect. A non-zero value requires a non-centrosymmetric molecule. |

| Second Hyperpolarizability | γ | A measure of the third-order response to an electric field. | Responsible for third-harmonic generation and the Kerr effect. |

Applications and Advanced Functionalization of 1,2 Di Thiophen 2 Yl Ethane 1,2 Dione in Materials Science

Organic Semiconductor Development

The inherent properties of 1,2-di(thiophen-2-yl)ethane-1,2-dione, such as its rigid, planar structure and distinct electronic character, make it an excellent candidate for creating organic semiconducting materials. The thiophene (B33073) rings facilitate charge delocalization and intermolecular π-π stacking, which are crucial for efficient charge transport, while the diketone group allows for fine-tuning of the material's energy levels.

Investigation of Charge Transport Properties in Field-Effect Transistors (FETs)

The performance of organic semiconductors is often evaluated by their charge carrier mobility in devices like organic field-effect transistors (OFETs). While this compound itself is a small molecule, it serves as a foundational unit for larger conjugated polymers designed for FET applications. By incorporating this or structurally similar units into a polymer backbone, researchers can create materials with enhanced intermolecular interactions and ordered packing in the solid state, which are essential for high charge mobility.

For instance, polymers that incorporate (E)-1,2-di(thiophen-2-yl)ethene (a structurally related vinylogue) have demonstrated high hole mobilities. One such polymer, PTVT-DTBT-DT, exhibited a hole mobility of 0.12 cm² V⁻¹ s⁻¹, which was a significant improvement over a similar polymer without this specific unit. researchgate.net This enhancement is attributed to the way the dithienylethene unit modulates the polymer's backbone conformation, leading to a more extended conjugation and stronger intermolecular interactions. researchgate.net The performance of such materials underscores the potential of the di-thiophene core in designing effective charge-transporting polymers.

| Polymer | Key Structural Unit | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| PTVT-DTBT-DT | (E)-1,2-di(thiophen-2-yl)ethene | 0.12 | researchgate.net |

| PDT-DTBT-DT | Thiophene | 0.04 | researchgate.net |

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In devices like OLEDs and OPVs, the precise energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for performance. The design of materials for these applications often relies on a donor-acceptor (D-A) approach to tune the bandgap and optimize charge separation or recombination.

The this compound structure contains both electron-donating (thiophene) and electron-accepting (dione) components, making it an ideal building block for D-A type materials. researchgate.net By polymerizing or functionalizing this core, chemists can create materials with tailored HOMO and LUMO levels. mdpi.com For OPVs, a low-lying HOMO level is desirable to achieve a high open-circuit voltage (Voc). mdpi.comsemanticscholar.org Materials incorporating fused thiophene derivatives have led to OPV devices with Voc values as high as 0.96 V. mdpi.com Similarly, for OLEDs, the ability to tune the bandgap allows for the creation of materials that emit light at specific wavelengths across the visible spectrum. researchgate.net The use of thiophene-based building blocks is a well-established strategy for developing efficient and stable materials for both OPVs and OLEDs. researchgate.netmdpi.com

Role as a Building Block in Conjugated Polymeric Semiconductors

The this compound molecule is a versatile precursor for the synthesis of conjugated polymers. acs.org The thiophene rings provide reactive sites for polymerization through various cross-coupling reactions, such as Stille and Suzuki couplings, which are standard methods for creating complex polymer architectures. ulb.ac.be The resulting polymers benefit from the electron-rich nature of the thiophene units, which contributes to their semiconducting properties. researchgate.netacs.org

Advanced Cathode Materials for Electrochemical Energy Storage Devices

Beyond electronics, the redox-active nature of the dione (B5365651) functionality in this compound makes it a compelling candidate for use in organic rechargeable batteries. Organic electrode materials offer potential advantages such as sustainability, light weight, and structural diversity compared to traditional inorganic materials. nih.govresearchgate.net

Exploitation of Ionic Coupling with Small Cations (e.g., Li+, Mg²+)

The core principle behind using this compound in a battery is the reversible redox reaction of its two carbonyl (C=O) groups. During the discharge process, these carbonyl groups can be reduced to enolates, a process that is stabilized by coordination with small, positive ions (cations) from the electrolyte, such as lithium (Li⁺) or magnesium (Mg²⁺).

Strategies for Enhancing Gravimetric Energy Density

One of the primary goals in battery research is to increase gravimetric energy density—the amount of energy stored per unit of mass (measured in Wh kg⁻¹). mit.edursc.org Organic materials are promising in this regard due to their low molecular weight, composed primarily of light elements like carbon, hydrogen, oxygen, and sulfur.

Several strategies are employed to maximize the gravimetric energy density using building blocks like this compound:

Increasing Cell Voltage: As noted, the strong ionic coupling with Li⁺ or Mg²⁺ increases the cell voltage. Since energy density is a product of capacity and voltage, this directly boosts the energy density. nih.gov Studies have shown this effect can potentially double the energy density for this specific molecule. nih.gov

Preventing Dissolution: A major challenge for small organic molecules in liquid electrolytes is their tendency to dissolve, leading to capacity fade. nih.gov A common strategy to overcome this is to polymerize the active molecules. Creating polymers based on the this compound structure would inhibit dissolution in the electrolyte, significantly improving the battery's cycle life and stability. nih.gov

By leveraging these strategies, materials derived from this compound can contribute to the development of next-generation, high-energy-density organic batteries. nih.gov

Electrochromic and Optoelectronic Materials

The compound this compound, also known as 2,2'-Thenil, serves as a significant building block in the development of advanced materials for electrochromic and optoelectronic applications. Its molecular architecture, featuring two electron-rich thiophene rings linked by an electron-accepting α-diketone bridge, provides an ideal foundation for synthesizing conjugated polymers. These polymers possess tunable electronic and optical properties, which are essential for devices that change color with an applied voltage (electrochromism) or interact with light to produce an electrical signal (optoelectronics).

The unique electronic structure of this compound allows it to be a precursor to donor-acceptor type polymers. The thiophene units act as electron donors, while the central dione group can be chemically modified or participate in polymerization reactions to form larger conjugated systems with alternating electron-donating and electron-accepting moieties. This donor-acceptor design is a cornerstone strategy for creating low band gap materials that can absorb light in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

While detailed studies on polymers derived directly from this compound are emerging, the potential of this compound can be inferred from the extensive research on structurally similar dithienyl-based polymers. These analogous materials have demonstrated exceptional performance in electrochromic devices (ECDs), which are used in applications like smart windows, displays, and camouflage technologies.

Research into polymers containing dithienyl units reveals their capacity for dramatic and reversible color changes upon electrochemical oxidation and reduction. For instance, polymers based on dithienylpyrrole derivatives exhibit multiple color states, transitioning from green in the neutral state to brown in a highly oxidized state. nih.gov Similarly, copolymers incorporating 2,5-di(2-thienyl)thieno[3,2-b]thiophene units can switch between camel, olive green, and dark blue. researchgate.net

The performance of these materials is quantified by several key metrics:

Optical Contrast (ΔT%) : The percentage difference in light transmittance between the colored (oxidized or reduced) and bleached (neutral) states. High contrast is crucial for applications like smart windows and displays. Dithienyl-based polymer films have achieved high contrast values, with some reaching over 54% in the NIR region. nih.gov When integrated into a full electrochromic device, the contrast can be even higher, with some dithienylpyrrole-based ECDs showing a ΔT of 41.13%. nih.govresearchgate.net

Switching Time : The time required for the material to change from its bleached to its colored state (coloration time, τc) or vice versa (bleaching time, τb). Fast switching is essential for display applications. Many thiophene-based polymers exhibit rapid switching, often on the order of a few seconds. mdpi.com For example, a poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS) film demonstrated coloring and bleaching times of approximately 2 seconds. mdpi.com

Coloration Efficiency (η) : A measure of the efficiency of the electrochromic transition, defined as the change in optical density per unit of charge injected or ejected. A high coloration efficiency means that a significant color change can be achieved with a small amount of charge, leading to lower power consumption. Dithienyl-based polymers are known for their high coloration efficiencies. researchgate.net Devices constructed with these polymers have achieved remarkable efficiencies, with a PMPO/PProDOT-Et2 device reaching 674.67 cm²/C and a PMPS/PProDOT-Et2 device achieving 637.25 cm²/C. nih.govresearchgate.netmdpi.com

The following table summarizes the electrochromic performance of several polymers that are structurally related to those that could be synthesized from this compound, illustrating the high potential of this class of materials.

| Polymer / Device | Color States (Neutral → Oxidized) | Max. Optical Contrast (ΔTmax) | Wavelength (nm) | Switching Time (s) | Max. Coloration Efficiency (ηmax) (cm²/C) | Reference |

|---|---|---|---|---|---|---|

| PMPS Film | Green → Dark Green → Brown | 54.47% | 940 | τc: 1.97, τb: 2.01 | 298.28 | nih.govmdpi.com |

| PMPO Film | N/A | 43.99% | 890 | N/A | 142.48 | mdpi.com |

| PANIL Film | N/A | 46.17% | 950 | N/A | 279.19 | mdpi.com |

| PMPS/PProDOT-Et2 Device | Greyish-Green ↔ Cyan | 32.51% | 590 | N/A | 637.25 | nih.govresearchgate.netmdpi.com |

| PMPO/PProDOT-Et2 Device | N/A | 41.13% | 626 | N/A | 674.67 | nih.govresearchgate.net |

| P(dTT-co-TF)/PEDOT-PSS Device | N/A | 44.7% | 680 | N/A | N/A | researchgate.net |

| P(dTT-co-CPdT)/PEDOT-PSS Device | N/A | N/A | 686 | ≤ 0.9 | 656.5 | researchgate.net |

The excellent performance metrics of these related dithienyl polymers underscore the promise of this compound as a monomer. By leveraging established polymerization techniques, such as electrochemical polymerization, it is possible to synthesize novel polymers from this precursor. The resulting materials are expected to exhibit the multi-color electrochromism, high contrast, and efficiency characteristic of this family of conjugated polymers, making them strong candidates for next-generation optoelectronic and electrochromic applications.

Exploration of Biological Activities and Medicinal Chemistry Potential of 1,2 Di Thiophen 2 Yl Ethane 1,2 Dione and Its Analogues

Enzyme Inhibition Studies and Mechanisms

The 1,2-dione moiety is a critical pharmacophore for the inhibition of several enzymes, particularly carboxylesterases (CEs). researchgate.net These enzymes are crucial in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. nih.gov The inhibitory power of 1,2-dione derivatives is primarily dependent on the hydrophobicity of the R group and the electrophilicity of the carbonyl group. researchgate.netnih.gov

Analogues of 1,2-di(thiophen-2-yl)ethane-1,2-dione, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione), have been identified as potent, pan-inhibitors of mammalian carboxylesterases, with Ki values in the low nanomolar range. nih.govresearchgate.net The inhibitory activity is highly dependent on the 1,2-dione functionality. researchgate.netresearchgate.net Studies on various analogues have allowed for the generation of pharmacophore models to computationally screen for novel CE inhibitors. researchgate.net These models highlight the necessity of the dione (B5365651) moiety and the surrounding aromatic or heteroaromatic rings for effective inhibition. researchgate.net While benzil itself is a powerful inhibitor, its poor water solubility has prompted the development of more soluble analogues, such as 1-phenyl-2-pyridinylethane-1,2-diones, which retain potent inhibitory activity. nih.gov

| Compound/Analogue Class | Target Enzyme(s) | Key Findings |

| Benzil (1,2-diphenylethane-1,2-dione) | Mammalian Carboxylesterases (hiCE, hCE1) | Potent, pan-CE inhibitor with Ki values in the low nanomolar range. nih.govresearchgate.netnih.gov |

| Alkyl 1,2-diones | Mammalian Carboxylesterases | Inhibitory potency directly correlates with the hydrophobicity (clogP) of the alkyl chains. researchgate.netnih.gov |

| 1-Phenyl-2-alkyl-1,2-diones | Mammalian Carboxylesterases | Potency of enzyme inhibition is directly related to the hydrophobicity of the molecules. researchgate.netnih.gov |

| Heterocyclic Analogues | Mammalian Carboxylesterases | Replacement of benzene (B151609) rings with heterocyclic substituents generally increases Ki values. researchgate.net |

| 1-Phenyl-2-pyridinylethane-1,2-diones | Human Carboxylesterases | Similar potencies to benzil analogues with predicted 10-fold greater water solubility. nih.gov |

This table summarizes the carboxylesterase inhibition findings for 1,2-dione analogues.

Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular requirements for the inhibition of carboxylesterases by 1,2-dione compounds. researchgate.net A key finding is that the inhibitory potency of these molecules is directly correlated with their hydrophobicity. nih.gov For instance, in a series of alkyl 1,2-diones, increasing the alkyl chain length leads to more potent enzyme inhibition. researchgate.net

The nature of the aromatic or heteroaromatic rings flanking the dione core also plays a significant role. researchgate.net While the replacement of the benzene rings of benzil with heterocyclic systems can sometimes lead to a decrease in inhibitory potency, it can also introduce selectivity for different CE isoforms. researchgate.net Molecular simulations have suggested that the rotational constraints imposed by the dione moiety are a contributing factor to the inhibitory capacity of these compounds. researchgate.net Furthermore, the electrophilicity of the carbonyl groups is another determinant of inhibitory power. researchgate.net

Antimicrobial and Antifungal Properties

Thiophene-containing compounds are known to possess a broad spectrum of antimicrobial and antifungal activities. nih.govmdpi.comnih.gov While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for its potential in this area.

A notable example is the chalcone (B49325) derivative, 1,3-di(thiophen-2-yl)prop-2-en-1-one, which has demonstrated significant antifungal and anti-biofilm activity against Candida albicans and Candida tropicalis. cumhuriyet.edu.trresearchgate.net The minimum inhibitory concentration (MIC) for this compound was found to be 0.06 mg/mL for both fungal species. researchgate.net It was also effective in preventing biofilm formation and disrupting established biofilms. cumhuriyet.edu.trresearchgate.net Given the structural similarities, it is plausible that this compound could exhibit comparable or related antimicrobial properties.

| Compound | Organism(s) | Activity | MIC/MBC (mg/mL) |

| 1,3-di(thiophen-2-yl)prop-2-en-1-one | Candida albicans | Antifungal, Anti-biofilm | MIC: 0.06, MBC: 0.12 |

| 1,3-di(thiophen-2-yl)prop-2-en-1-one | Candida tropicalis | Antifungal, Anti-biofilm | MIC: 0.06, MBC: 0.50 |

This table presents the antifungal activity of a structurally related thiophene-containing compound.

Anticancer and Anti-inflammatory Investigations

The thiophene (B33073) scaffold is a constituent of numerous compounds with established anticancer and anti-inflammatory activities. nih.govnih.gov Analogues and derivatives of this compound have been investigated for their potential as chemotherapeutic agents.

The aforementioned chalcone, 1,3-di(thiophen-2-yl)prop-2-en-1-one, has also been evaluated for its anticancer properties. cumhuriyet.edu.trresearchgate.net It demonstrated cytotoxic effects against human breast cancer (MCF-7) and human bone cancer (MG63) cell lines. researchgate.net At a concentration of 5 µg/mL, it reduced the viability of MCF-7 and MG63 cells by 70% and 35%, respectively, after 24 hours of incubation. researchgate.net Other studies have highlighted the potential of various thiophene derivatives in targeting cancer cell proliferation through mechanisms such as cell cycle arrest. nih.gov

| Compound | Cell Line(s) | Activity | IC50 (µg/mL) |

| 1,3-di(thiophen-2-yl)prop-2-en-1-one | MCF-7 (Breast Cancer) | Anticancer | 13.52 |

| 1,3-di(thiophen-2-yl)prop-2-en-1-one | MG63 (Bone Cancer) | Anticancer | 13.52 |

This table shows the anticancer activity of a related thiophene derivative.

Interaction with Biological Macromolecules (e.g., DNA Binding Activity)

The ability of small molecules to interact with DNA is a key mechanism for many anticancer and antimicrobial drugs. Thiophene-containing compounds have been shown to bind to DNA, suggesting a potential mode of action for their biological effects. nih.gov Metal complexes derived from thiophene-based ligands have demonstrated the ability to bind strongly to calf thymus DNA (CT-DNA), primarily through hydrogen bonding and intercalation. nih.gov Although groove binding cannot be excluded, the binding constants are comparable to that of the classical DNA intercalator, ethidium (B1194527) bromide. nih.gov While direct evidence for this compound is not available, the propensity of the thiophene moiety to participate in such interactions suggests this is a viable area for future investigation.

Structure Property Relationships and Molecular Engineering of 1,2 Di Thiophen 2 Yl Ethane 1,2 Dione Systems

Influence of Thiophene (B33073) Ring Substitution and Positional Isomerism

Similarly, the positional isomerism of the thienyl groups (e.g., 2-thienyl vs. 3-thienyl) has a profound impact on the molecule's properties. This arises from the different electronic densities at the various positions of the thiophene ring. For instance, the photophysical properties of donor-acceptor thienylpyrrolyl-benzothiazole derivatives are influenced by the relative positions of the pyrrole (B145914) and thiophene rings with respect to the benzothiazole (B30560) group. researchgate.net Studies on symmetric and asymmetric diaryl-ethenes have shown that the presence and positional isomerism of thienyl groups affect spectral behavior and relaxation properties. researchgate.net

The electronic properties of thiophene-based conjugated polymers can be tuned by introducing substituents. For example, incorporating fluorine atoms onto the conjugated backbone is an effective way to adjust the energy levels of organic semiconductors. rsc.org The strategic placement of electron-donating or electron-withdrawing groups can be used to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge transport capabilities and optical properties. rsc.orgrsc.org In the context of 1,2-di(thiophen-2-yl)ethane-1,2-dione, such substitutions could be used to tailor its properties for applications in organic electronics.

The following table summarizes the general effects of different types of substituents on the electronic properties of thiophene-based systems:

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on Band Gap |

| Electron-donating (e.g., alkyl, alkoxy) | Raises HOMO | Minimal effect | Decreases |

| Electron-withdrawing (e.g., cyano, nitro) | Lowers HOMO | Lowers LUMO | Can increase or decrease depending on the system |

| Halogens (e.g., fluorine, chlorine) | Lowers HOMO | Lowers LUMO | Can be tuned |

Impact of the Ethane-1,2-dione Bridge on Electronic and Steric Properties

In similar aromatic α-diketones, the central C-C bond connecting the two carbonyl units is often longer than a typical Csp²-Csp² single bond. For example, in (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, this bond length is 1.536 (2) Å. nih.gov This elongation is attributed to minimizing unfavorable vicinal dipole-dipole interactions between the two electronegative oxygen atoms and allowing for orbital overlap between the dione (B5365651) and the aromatic rings. nih.gov The dicarbonyl unit can adopt different conformations, with the s-trans conformation often being favored to maximize the distance between the oxygen atoms. nih.gov

The rotational freedom around the bonds connecting the thiophene rings to the dione bridge allows for various conformations, from planar to non-planar. The degree of planarity has a significant impact on the extent of π-conjugation across the molecule, which in turn affects its electronic and optical properties. Steric hindrance from bulky substituents on the thiophene rings can force a more twisted conformation, thereby reducing conjugation.

A study on furanic and thiophenic ethane-1,2-diones has shown that variations in the bridge can influence the electronic polarizability and hyperpolarizability of the molecule. researchgate.net The ethane-1,2-dione bridge, with its two carbonyl groups, introduces a degree of electron-accepting character into the molecular framework.

Role of Non-Covalent Interactions (e.g., S···O, C-H···O) in Molecular Packing and Conformational Locks

Non-covalent interactions are instrumental in dictating the supramolecular assembly and solid-state packing of this compound and its derivatives. These weak interactions can act as "conformational locks," promoting a more planar and rigid molecular structure, which is often beneficial for electronic applications.

S···O Interactions: Intramolecular non-covalent interactions between the sulfur atom of the thiophene ring and the oxygen atom of the carbonyl group can lead to a more planar conformation. acs.org These interactions, with distances around 2.8 Å, help to rigidify the structure. acs.org Such planarization enhances the degree of conjugation along the molecular backbone. acs.org

The interplay of these non-covalent forces governs the molecular packing in the solid state, influencing material properties such as charge carrier mobility. The ability to engineer these interactions through strategic substitution provides a powerful tool for controlling the solid-state architecture of these materials. For instance, introducing specific functional groups can encourage particular packing motifs, like herringbone or π-π stacking, which are known to facilitate efficient charge transport.

| Non-Covalent Interaction | Typical Distance (Å) | Role in Molecular Structure |

| S···O | ~2.8 | Promotes planarity, acts as a conformational lock |

| C-H···O | Variable | Influences intermolecular packing and crystal structure |

| π-π stacking | 3.6 - 3.7 | Stabilizes crystal structure, facilitates charge transport |

Effects of Planarity and Conjugation on Optoelectronic Performance

The optoelectronic properties of conjugated organic materials are intrinsically linked to their molecular planarity and the extent of π-conjugation. For this compound systems, achieving a high degree of planarity is a key objective for enhancing their performance in electronic devices.

A more planar molecular backbone facilitates greater delocalization of π-electrons, which generally leads to a smaller HOMO-LUMO gap. nih.gov This reduction in the energy gap results in a bathochromic (red) shift in the material's absorption spectrum, allowing it to absorb lower-energy photons. rsc.org Increasing the conjugation length by, for example, extending the thiophene system (e.g., using bithiophene or terthiophene units) also contributes to a smaller bandgap and red-shifted absorption. nih.gov

The degree of planarity also has a significant impact on the charge transport properties of the material. A planar structure promotes stronger intermolecular π-π stacking in the solid state, which creates efficient pathways for charge carriers to move between molecules. rsc.org Conversely, a twisted conformation, often caused by steric hindrance, disrupts the π-conjugation and hinders intermolecular charge transport, leading to lower charge carrier mobility. rsc.org

Theoretical studies, such as Density Functional Theory (DFT), are valuable tools for predicting the planarity and electronic properties of these molecules. Parameters like the molecular planarity parameter (MPP) and the span of deviation from the plane (SDP) can be calculated to quantify the degree of planarity. nih.gov

Rational Design Principles for Modulating Reactivity and Selectivity

The rational design of this compound derivatives with tailored reactivity and selectivity is essential for their application as building blocks in the synthesis of more complex functional materials. The inherent reactivity of the thiophene rings and the dione bridge can be strategically modified through chemical functionalization.

Modulating Thiophene Reactivity: Thiophene is known to undergo electrophilic substitution reactions more readily than benzene (B151609). nih.gov The regioselectivity of these reactions (substitution at the α vs. β position) can be influenced by the nature of the substituents already present on the ring. By introducing electron-donating or electron-withdrawing groups, it is possible to direct incoming electrophiles to specific positions.

Controlling Dione Reactivity: The carbonyl groups of the ethane-1,2-dione bridge are susceptible to nucleophilic attack. The reactivity of these groups can be modulated by the electronic effects of the substituents on the thiophene rings. For instance, electron-withdrawing groups on the thiophene rings would make the carbonyl carbons more electrophilic and thus more reactive towards nucleophiles. The dione moiety can also participate in condensation reactions with amines and other nucleophiles. smolecule.com

Strategies for Selectivity Control: In designing reactions involving this compound, several strategies can be employed to control selectivity:

Catalyst Control: The choice of catalyst can play a crucial role in directing the outcome of a reaction. For example, in palladium-catalyzed cross-coupling reactions, the ligand used can influence the regioselectivity. nih.gov

Substrate Control: The inherent electronic and steric properties of the starting material can be designed to favor a particular reaction pathway.

Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can be optimized to enhance the selectivity for the desired product. rsc.orgscispace.com

By applying these principles, it is possible to design and synthesize novel this compound derivatives with specific functionalities and predictable reactivity, paving the way for their use in a wide range of applications.

Future Research Directions and Emerging Applications

Integration into Multifunctional Advanced Materials

The unique molecular architecture of 1,2-Di(thiophen-2-yl)ethane-1,2-dione, which features two thiophene (B33073) rings linked by an ethane-1,2-dione bridge, provides a foundation for its use in advanced materials. smolecule.com Thiophene-containing molecules are recognized for their utility in organic electronics, including organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govresearchgate.net The specific electronic properties of this compound make it a compelling candidate for these applications. smolecule.com

Future research is anticipated to focus on incorporating this compound as a structural unit into larger, more complex systems such as advanced polymers and metal-organic frameworks (MOFs). Its diketone functionality allows for reactions like condensation with amines to form imines, enabling its integration into polymer chains or coordination with metal ions in MOFs. smolecule.com Such materials could exhibit tailored electronic, optical, or catalytic properties. The study of oligomers containing the di(thiophen-2-yl)ethane-1,2-dione unit is also a promising direction, as smaller, well-defined structures can offer simplified processing and purification for applications like thin-film preparation. researchgate.net

Table 1: Potential Applications in Advanced Materials

| Application Area | Role of this compound | Potential Benefits |

|---|---|---|

| Organic Semiconductors | Building block for conductive polymers or small molecule semiconductors. smolecule.com | Tunable electronic properties, potential for use in flexible electronics. |

| Organic Light-Emitting Diodes (OLEDs) | Component in emissive or charge-transport layers. nih.govresearchgate.net | Contribution to color tuning and device efficiency. |

| Metal-Organic Frameworks (MOFs) | Organic linker for creating porous structures. | Potential applications in catalysis, gas storage, and sensing. smolecule.com |

Sustainable Synthesis Approaches and Green Chemistry Principles

Traditional synthesis of this compound often involves methods like the Friedel-Crafts acylation of thiophene with oxalyl chloride, utilizing Lewis acid catalysts such as aluminum chloride. smolecule.com While effective, these methods can generate significant waste and employ hazardous reagents. Future research will increasingly prioritize the development of sustainable and green synthetic routes.

Key areas of investigation in green synthesis include:

Metal-Free Catalysis: Exploring alternatives to metal-based catalysts to minimize metal toxicity and contamination. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine multiple steps, thereby reducing solvent usage, reaction time, and waste generation. nih.gov

Alternative Solvents: Utilizing environmentally benign solvents like water or conducting reactions under solvent-free conditions. nih.gov

Novel Sulfur Sources: Investigating the use of safer and more sustainable sulfur sources, such as elemental sulfur or potassium sulfide, in place of traditional reagents. nih.govorganic-chemistry.org

The classic Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds, offers another foundational approach that can be adapted with greener reagents, such as replacing phosphorus pentasulfide with less hazardous sulfurizing agents. pharmaguideline.comderpharmachemica.comwikipedia.org

Development of Novel Advanced Characterization Methodologies

A comprehensive understanding of the structure-property relationships of this compound is crucial for its application. While standard techniques provide basic characterization, future research will leverage a combination of advanced experimental and computational methods for a more nuanced analysis.

X-ray crystallography has been instrumental in defining the precise molecular geometry of this compound. smolecule.com Future work will likely involve more sophisticated diffraction techniques to study its crystal packing and intermolecular interactions under various conditions. A significant emerging trend is the synergy between experimental spectroscopy (FT-IR, UV-Vis, NMR) and high-level computational chemistry. nih.govresearchgate.net

Theoretical models, such as Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)), can be used to:

Predict and assign vibrational spectra with high accuracy. nih.govresearchgate.net

Analyze molecular orbitals (HOMO-LUMO) to understand electronic transitions and reactivity. nih.govresearchgate.net

Map the molecular electrostatic potential (MEP) to identify sites for intermolecular interactions. nih.govresearchgate.net

Perform Hirshfeld surface analysis to visualize and quantify intermolecular contacts within the crystal lattice. nih.govresearchgate.net

These combined approaches provide a deeper insight into the compound's conformational flexibility, electronic structure, and non-covalent interactions, which are critical for designing materials and predicting biological activity. smolecule.comresearchgate.net

Discovery of Novel Pharmacological Targets and Therapeutic Modalities

The thiophene nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netnih.gov While specific biological data for this compound is currently limited, its unique structure presents an opportunity for discovering new therapeutic applications. smolecule.com

Future pharmacological research on this compound will likely involve:

High-Throughput Screening: Testing the compound against large libraries of biological targets to identify novel activities.

Mechanism of Action Studies: For any identified activities, detailed investigations will be necessary to understand how the compound interacts with its biological target at a molecular level.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity for a specific target. The diketone moiety is a key functional group that can interact with biological nucleophiles, offering a starting point for derivatization. smolecule.com

Given the known anti-inflammatory properties of many thiophene derivatives, which often target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), these pathways represent logical initial targets for investigation. researchgate.net

Table 2: Potential Pharmacological Areas for Investigation

| Therapeutic Area | Rationale | Potential Targets |

|---|---|---|

| Anti-inflammatory | Thiophene is a common scaffold in anti-inflammatory drugs. researchgate.net | COX-1, COX-2, LOX enzymes. researchgate.net |

| Anticancer | Many thiophene derivatives exhibit cytotoxic activity. nih.gov | Kinases, tubulin, various receptors. |

| Antimicrobial | The thiophene ring is present in several antimicrobial agents. nih.gov | Bacterial or fungal enzymes, cell wall components. |

Applications of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical and materials research. These computational tools are poised to accelerate the development and application of this compound and its derivatives significantly.

Future applications of AI/ML in this context include:

Property Prediction: Developing ML models to accurately predict various properties, such as thermophysical characteristics, solubility, and electronic behavior, based on molecular structure. semanticscholar.orgresearchgate.net This can drastically reduce the need for time-consuming and expensive experimental measurements.

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models to correlate structural features of thiophene derivatives with their biological activities (e.g., anticancer or antimicrobial potency). researchgate.netmdpi.com These models can guide the design of more effective therapeutic agents.

Generative Models for de Novo Design: Employing AI algorithms to design entirely new molecules based on the this compound scaffold. springernature.com These models can explore vast chemical spaces to identify novel compounds with optimized properties for specific applications, whether in materials science or medicinal chemistry. nih.govspringernature.com

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the design-make-test-analyze cycle, leading to faster discovery of new materials and therapeutic candidates derived from this compound. springernature.com

Q & A

Q. What are the most common synthetic routes for 1,2-Di(thiophen-2-yl)ethane-1,2-dione in academic research?

Methodological Answer: Two primary methods are widely used:

- Condensation of 2-Thiophenecarboxaldehyde : This method involves the self-condensation of 2-thiophenecarboxaldehyde under basic or acidic conditions, achieving yields up to 82% .

- Metal-Free Cleavage of Alkynones : A green chemistry approach using Oxone (potassium peroxymonosulfate) to cleave alkynones, yielding symmetric diketones like this compound without transition-metal catalysts .

Q. Table 1: Synthesis Methods Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | 2-Thiophenecarboxaldehyde, base/acid | 82% | |

| Metal-Free Cleavage | Alkynones, Oxone, aqueous acetone | 60–75% |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 192.1 ppm for carbonyl groups in CDCl₃) and 2D HSQC for structural elucidation .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (C₁₀H₆O₂S₂, MW: 238.28 g/mol) and fragmentation patterns.

- X-ray Crystallography : For solid-state structural validation (not directly cited but inferred from similar diones in ).

Q. What are the foundational applications of this compound in chemical research?

Methodological Answer:

- Building Block for Heterocycles : Serves as a precursor for synthesizing fused thiophene derivatives via cycloaddition or coupling reactions .

- Ligand in Coordination Chemistry : Forms complexes with transition metals (e.g., Pd, Ni) for catalytic applications, as seen in analogous diones .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity challenges in synthesizing asymmetric derivatives?

Methodological Answer: Asymmetric substitution is hindered by the electron-deficient nature of the diketone, which favors symmetric intermediates. Strategies include:

- Directed Metal Catalysis : Using Pd or Cu to control cross-coupling with aryl halides .

- Protecting Group Strategies : Temporarily blocking one carbonyl group to enable selective functionalization .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) studies using functionals like B3LYP/6-31G(d) can model:

Q. Table 2: Computational Parameters

| Property | Method/Basis Set | Key Finding | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 3.2 eV, indicating moderate reactivity |

Q. What advanced applications does this compound have in materials science or pharmacology?

Methodological Answer:

- Organic Electronics : As a π-conjugated backbone in organic semiconductors, leveraging its thiophene units for charge transport .

- Pharmacological Probes : Modifications to introduce bioisosteres (e.g., isoxazole) for targeting inflammation-related pathways .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in a cool, dry place away from oxidizers (stable under inert gas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.